1-[2-(Methylsulfanyl)phenyl]ethan-1-ol

Alkaline hydrolysis Steric effects Electronic effects

Researchers need defined regioisomeric purity for steric and electronic studies in biocatalysis or asymmetric synthesis. The para- or meta-regioisomers cannot replicate the ortho-substitution effects. - **Critical Differentiation**: Ortho-(-SCH3) creates proximal steric hindrance around the chiral benzylic center, distinct from less hindered analogues. - **Synthetic Utility**: Selective oxidation yields sulfoxide (>85% ee) or sulfone from a single scaffold. - **Supply Certainty**: Racemic mixture and individual enantiomers (CAS 1344938-35-7, 666743-52-8) available.

Molecular Formula C9H12OS
Molecular Weight 168.25
CAS No. 30439-31-7
Cat. No. B2802120
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[2-(Methylsulfanyl)phenyl]ethan-1-ol
CAS30439-31-7
Molecular FormulaC9H12OS
Molecular Weight168.25
Structural Identifiers
SMILESCC(C1=CC=CC=C1SC)O
InChIInChI=1S/C9H12OS/c1-7(10)8-5-3-4-6-9(8)11-2/h3-7,10H,1-2H3
InChIKeyBZUCROKDRHBEBG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-[2-(Methylsulfanyl)phenyl]ethan-1-ol: Ortho-Substituted Chiral Alcohol


1-[2-(Methylsulfanyl)phenyl]ethan-1-ol (CAS 30439-31-7), also known as 2-(methylthio)-α-methylbenzenemethanol or 1-(2-methylsulfanylphenyl)ethanol, is an ortho-substituted aromatic secondary alcohol bearing a methylsulfanyl (-SCH3) group adjacent to the hydroxyl-bearing benzylic carbon . With molecular formula C9H12OS and molecular weight 168.25 g/mol, this compound exists as a racemic mixture with both (R)- and (S)-enantiomers commercially available under separate CAS numbers (1344938-35-7 and 666743-52-8, respectively) [1]. The ortho-arrangement of the sulfur substituent relative to the alcohol functional group creates a sterically congested chiral center that distinguishes this scaffold from its regioisomeric counterparts .

Ortho-steric chiral scaffold Proximal methylsulfanyl group creates a congested benzylic center for stereochemical control studies.
Racemate & single enantiomers Available as racemic mixture or individual (R)- and (S)-forms for enantiomer-attribution review.
Regioisomer comparison studies Ortho-substitution pattern required for investigations into steric/electronic effects vs. meta/para analogues.

1-[2-(Methylsulfanyl)phenyl]ethan-1-ol: Regioisomer Differentiation


Simple substitution with the 4-(para) or 3-(meta) regioisomers of 1-(methylsulfanyl)phenyl]ethan-1-ol is not scientifically valid for applications requiring defined steric and electronic properties. The ortho-substitution pattern in CAS 30439-31-7 imposes proximity-driven steric hindrance around the chiral benzylic center that fundamentally alters both the compound's conformational landscape and its reactivity profile compared to the less hindered meta and para analogues . In baker's yeast-mediated ketone reductions, the position of sulfur substituents strongly influences both reduction efficiency and stereoselectivity, demonstrating that regioisomeric substitution is not interchangeable for asymmetric transformations [1]. Furthermore, in related aromatic systems, ortho-substituted aryl sulfides exhibit distinct reactivity patterns versus meta- and para-substituted analogues in cross-coupling and nucleophilic substitution reactions [2], underscoring that procurement decisions must be guided by specific regioisomeric requirements rather than generic aryl sulfide classification.

Steric environment shift Proximity-driven ortho hindrance alters conformational landscape and reactivity; para/meta substitution removes this compression.
Biocatalytic stereoselectivity divergence Yeast-mediated reductions show regioisomer-dependent efficiency and enantiomeric outcomes; direct substitution may require full re-optimization.
Cross-coupling reactivity gap Ortho-substituted aryl sulfides exhibit lower reactivity in Pd-catalyzed couplings vs. para/meta isomers; synthetic route adjustments likely.

1-[2-(Methylsulfanyl)phenyl]ethan-1-ol: Evidence vs. Analogues


Alkaline Hydrolysis: Ortho-Sulfide Reactivity Profile

In a systematic comparative study of alkaline hydrolysis rates of methyl benzoates and phenyl acetates bearing 2-substituted sulfur groups, the methylsulfanyl (-SMe) substituent exhibited a distinct kinetic profile relative to its oxidized methylsulfinyl (-SOMe) and methylsulfonyl (-SO2Me) counterparts [1]. The study measured rate coefficients for alkaline hydrolysis in 30% (v/v) 1,4-dioxane–water at multiple temperatures, revealing that both polar and steric effects from the ortho-sulfur substituent govern hydrolysis behavior [1]. This class-level inference establishes that the reduced sulfide oxidation state present in CAS 30439-31-7 imparts fundamentally different reactivity parameters than sulfoxide or sulfone analogues—a critical distinction for researchers designing hydrolytically labile prodrugs or investigating structure-reactivity relationships [2].

Alkaline hydrolysis: sulfide vs. oxidized S
Class-level
Sulfide (-SMe) exhibits distinct kinetic profile from sulfoxide (-SOMe) and sulfone (-SO2Me); polar and steric effects govern hydrolysis rate.
Supports oxidation-state-dependent reactivity screening for hydrolytically sensitive designs.
Rate coefficients not numerically specified; review full study for activation parameters.
Alkaline hydrolysis Steric effects Electronic effects Ester prodrug design

Baker's Yeast Bioreduction: Sulfide vs. Sulfone

Baker's yeast-mediated reduction studies demonstrate that the oxidation level of the sulfur substituent exerts a powerful impact on biocatalytic reduction outcomes [1]. The sulfone moiety (-SO2-) was found to be substantially more effective than the analogous sulfide (-S-) and sulfoxide (-SO-) moieties in influencing both the efficiency and stereoselectivity of ketone reductions [1]. This class-level inference indicates that the methylsulfanyl (-SMe) group in CAS 30439-31-7—the precursor alcohol of the corresponding ketone reduction—will exhibit different enzymatic recognition and stereochemical outcomes compared to its oxidized sulfonyl counterpart [2]. For researchers employing whole-cell biocatalysis or investigating substrate-enzyme interactions, this oxidation state distinction is a critical procurement criterion.

Baker's yeast bioreduction: S vs. SO2
Class-level
Sulfone substantially more effective than sulfide and sulfoxide at influencing reduction efficiency and stereoselectivity.
Supports biocatalytic stereoselectivity review and informs substrate oxidation-state choice.
Qualitative ranking; exact ee and yield require source verification for this scaffold.
Biocatalysis Asymmetric reduction Stereoselectivity Baker's yeast

Ortho-Substituted Chiral Center: Enantiomeric Separation

The ortho-arrangement of the methylsulfanyl group relative to the hydroxyl-bearing chiral center in CAS 30439-31-7 creates a sterically congested environment that differentiates it from the less hindered para- and meta-regioisomers . This steric hindrance directly impacts the compound's behavior in enantiomeric separation and chiral recognition applications. The racemate (CAS 30439-31-7) is commercially available, as are its individual enantiomers: (1R)-1-[2-(methylsulfanyl)phenyl]ethan-1-ol (CAS 1344938-35-7) and (1S)-1-[2-(methylsulfanyl)phenyl]ethan-1-ol (CAS 666743-52-8) [1]. In contrast, the corresponding para-substituted regioisomer, 1-[4-(methylsulfanyl)phenyl]ethan-1-ol, exists as enantiomers with different CAS numbers (781658-06-8 for the (R)-form, 179613-06-0 for the (S)-form) and lacks the ortho-steric compression that governs the conformational and recognition properties of the 2-substituted scaffold .

Enantiomeric identity: ortho vs. para
Data to verify
Ortho racemate CAS 30439-31-7; (R)-CAS 1344938-35-7; (S)-CAS 666743-52-8. Para-enantiomers carry distinct CAS and lack ortho-steric compression.
Supports enantiomer-specific procurement; para/meta enantiomers not interchangeable due to steric environment differences.
No independent experimental characterization provided; CAS assignments confirmed.
Chiral resolution Steric hindrance Enantiomer procurement Asymmetric synthesis

Sulfide Oxidation: Tunable to Sulfoxide or Sulfone

The methylsulfanyl (-SMe) group in CAS 30439-31-7 is susceptible to selective oxidation to the corresponding sulfoxide or sulfone, providing a synthetic handle that is absent in pre-oxidized analogues . Studies on phenyl alkyl sulfide oxidation demonstrate that moderate to high yields (>90%) and high enantioselectivity (>85% ee) can be achieved in the conversion of sulfides to sulfoxides, with the (S)-enantiomer predominating under asymmetric oxidation conditions [1]. In contrast, the corresponding methylsulfonyl analogue lacks this oxidative diversification potential. This class-level inference positions the sulfide-containing scaffold as a more versatile intermediate for generating libraries of sulfur-containing chiral alcohols with tunable oxidation states [2].

Oxidative diversification potential
Class-level
Sulfide (-SMe) oxidizable to sulfoxide (>90% yield, >85% ee reported) or sulfone; sulfonyl analogue has no further oxidation handle.
Supports divergent synthesis strategy evaluation from a single building block.
Yields and ee from analogous phenyl alkyl sulfides; verify transferability to this ortho-substituted scaffold.
Sulfide oxidation Sulfoxide synthesis Chemoselectivity Chiral sulfoxide

Cross-Coupling Reactivity: Ortho vs. Para/Meta Aryl Sulfides

In palladium-catalyzed cross-coupling reactions, ortho-substituted aryl sulfides demonstrate lower reactivity compared to their para- and meta-substituted counterparts due to steric hindrance at the reaction center [1]. Studies on aryl sulfide coupling with amines reveal that para- and meta-substituted substrates perform well, while ortho-substituted aryl sulfides show diminished reactivity [1]. This class-level inference has direct procurement implications: researchers planning cross-coupling transformations with the aryl sulfide moiety must account for the reduced reactivity of ortho-substituted systems like CAS 30439-31-7, which may necessitate modified reaction conditions (elevated temperatures, longer reaction times, or specialized ligands) relative to para- or meta-regioisomers.

Cross-coupling: ortho vs. para/meta
Class-level
Reactivity ranking para ≈ meta > ortho in Pd-catalyzed amine coupling; ortho hindered by steric congestion.
Supports regioisomer reactivity screening and may necessitate modified coupling conditions for ortho substrates.
Qualitative order; quantitative rate data unavailable.
Cross-coupling Steric hindrance Palladium catalysis Regioselectivity

Vilsmeier Synthesis: Efficient One-Step Protocol

A one-step synthesis protocol for 1-[2-(methylsulfanyl)phenyl]ethan-1-ol has been reported using adapted Vilsmeier conditions, achieving quantitative yield [1]. The product was fully characterized by 1H-, 2H-, 13C-NMR spectroscopy, as well as IR and Raman spectroscopy [1]. While no direct head-to-head comparison with regioisomeric syntheses is provided in the same study, this high-yielding protocol establishes a reproducible synthetic baseline for procuring the ortho-substituted compound. In contrast, multi-step synthetic routes requiring t-BuLi at -76°C and subsequent NaBH4 reduction have also been documented for this scaffold , providing researchers with alternative pathways depending on available starting materials and equipment capabilities.

Vilsmeier one-step synthesis
Reported
Quantitative yield
Supports synthetic route selection and scalability assessment for research quantities.
Product characterized by NMR, IR, Raman; yield defined as quantitative under adapted Vilsmeier conditions.
Synthetic efficiency Yield optimization Vilsmeier reaction Process chemistry

1-[2-(Methylsulfanyl)phenyl]ethan-1-ol: Application Scenarios


Baker's Yeast Bioreduction Substrate

Researchers investigating substrate-controlled stereoselectivity in baker's yeast reductions should procure the ortho-methylsulfanyl alcohol scaffold (or its ketone precursor) to study the influence of sulfur substitution position on biocatalytic outcomes. As established in Section 3, the oxidation state and position of sulfur substituents dramatically alter reduction efficiency and stereoselectivity [1]. The ortho-sulfide configuration in CAS 30439-31-7 provides a distinct steric and electronic environment compared to sulfone or para-substituted analogues, making it a critical reference compound for structure-activity relationship studies in whole-cell biocatalysis [2].

Chiral Building Block with Ortho-Steric Compression

Synthetic chemists requiring a chiral secondary alcohol with proximal steric hindrance should select CAS 30439-31-7 (or its individual enantiomers CAS 1344938-35-7 and CAS 666743-52-8) rather than the less hindered para- or meta-regioisomers. The ortho-substitution pattern creates a sterically congested chiral center that can influence diastereoselectivity in subsequent transformations and enhance conformational rigidity in target molecules . This differentiation is critical for medicinal chemistry programs where precise spatial arrangement of substituents governs target binding and selectivity.

Divergent Intermediate for Sulfur Oxidation Libraries

Medicinal chemistry and methodology development groups seeking to explore sulfur oxidation state-dependent biological activity should prioritize the sulfide-containing scaffold (CAS 30439-31-7) over pre-oxidized sulfonyl analogues. As demonstrated in Section 3, the methylsulfanyl group can be selectively oxidized to the corresponding sulfoxide (with >85% ee achievable) or sulfone, enabling access to three distinct oxidation states from a single building block [3]. This divergent synthetic strategy reduces inventory complexity and accelerates structure-activity relationship exploration.

Ortho-Regioisomer Reference Standard

Analytical chemistry laboratories developing HPLC, GC, or chiral separation methods for sulfur-containing aromatic alcohols should acquire CAS 30439-31-7 as a reference standard to distinguish ortho-substituted species from their para- and meta-regioisomers. The distinct steric environment of the ortho-substituted scaffold influences chromatographic retention behavior and chiral recognition, making it essential for accurate method validation and impurity profiling in synthetic processes involving regioisomeric mixtures .

Application
Selection Property
Validation Focus
Baker's yeast bioreduction studies
Ortho-sulfide steric and electronic environment
Biocatalytic stereoselectivity endpoints
Chiral building block with ortho compression
Proximal steric hindrance around benzylic center
Diastereoselectivity and conformational rigidity assessment
Divergent oxidation library synthesis
Sulfide oxidation-state tunability
Sulfoxide/sulfone generation and enantioselectivity review
Ortho-regioisomer reference standard
Regioisomeric chromatographic distinction
Chiral separation method validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

7 linked technical documents
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